Cas no 5327-32-2 (2-Acetylamino-4-methylpyridine)

2-Acetylamino-4-methylpyridine is a heterocyclic organic compound featuring both acetylaminomethyl and pyridine functional groups. This intermediate is valued for its role in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring pyridine-based scaffolds. Its structural properties facilitate selective modifications, making it useful in medicinal chemistry for drug discovery and fine chemical applications. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its compatibility with common organic reactions, such as acylation and alkylation, enhances its utility in multi-step synthetic routes. Researchers prioritize this compound for its consistent purity and well-documented reactivity profile in peer-reviewed literature.
2-Acetylamino-4-methylpyridine structure
5327-32-2 structure
商品名:2-Acetylamino-4-methylpyridine
CAS番号:5327-32-2
MF:C8H10N2O
メガワット:150.1778
MDL:MFCD00234432
CID:45705
PubChem ID:354333860

2-Acetylamino-4-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-Acetamido-4-picoline
    • 2-Acetylamino-4-methylpyridine
    • N-(4-Methyl-2-pyridyl)acetamide
    • N-(4-Methylpyridin-2-yl)acetamide
    • <i>N<
    • 2-Acetamido-4-methylpyridine
    • N-(4-Methyl-pyridine-2-yl)-acetamide
    • N-(4-methyl-2-pyridinyl)acetamide
    • N-(4-methyl-pyridin-2-yl)-acetamide
    • NSC3314
    • 4-Picoline, 2-acetamido-
    • 4-methyl-2-acetylaminopyridine
    • N-(4-Methylpyrdn-2-yl)acetam
    • AKOS003865636
    • SB52481
    • M2787
    • F16668
    • FT-0678106
    • DTXSID50277644
    • SCHEMBL91475
    • NSC-3314
    • J-523071
    • NSC 3314
    • AC-907/25004803
    • A829490
    • 5327-32-2
    • QGZHGSGLCZEGHA-UHFFFAOYSA-N
    • 2-(Acetylamino)-4-Methylpyridine
    • SCHEMBL13922930
    • AMY33284
    • AC-15014
    • MFCD00234432
    • ACETAMIDE, N-(4-METHYL-2-PYRIDINYL)-
    • N-(4-Methylpyridin-2-yl)acetamide, AldrichCPR
    • AB05238
    • PS-5449
    • SY050700
    • 2-(1-METHYLENE-3-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOICACID
    • N-(4-Methylpyrdn-2-yl)acetamde
    • DB-002418
    • MDL: MFCD00234432
    • インチ: 1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
    • InChIKey: QGZHGSGLCZEGHA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])[H])N([H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])N=1

計算された属性

  • せいみつぶんしりょう: 150.07900
  • どういたいしつりょう: 150.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 42
  • 互変異性体の数: 7

じっけんとくせい

  • 密度みつど: 1.137
  • ゆうかいてん: 102.0 to 106.0 deg-C
  • ふってん: 343.1 °C at 760 mmHg
  • フラッシュポイント: 161.3 °C
  • 屈折率: 1.572
  • PSA: 41.99000
  • LogP: 1.42140

2-Acetylamino-4-methylpyridine セキュリティ情報

2-Acetylamino-4-methylpyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetylamino-4-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM103401-5g
2-Acetamido-4-picoline
5327-32-2 97%
5g
$*** 2023-05-30
abcr
AB246517-25 g
2-Acetylamino-4-methylpyridine; 98%
5327-32-2
25 g
€254.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N39550-1g
2-Acetamido-4-picoline
5327-32-2
1g
¥388.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814430-1g
N-(4-Methylpyridin-2-yl)acetamide
5327-32-2 98%
1g
191.70 2021-05-17
Apollo Scientific
OR5569-25g
2-Acetylamino-4-methylpyridine
5327-32-2 98%
25g
£179.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M124103-5g
2-Acetylamino-4-methylpyridine
5327-32-2 98%
5g
¥355.90 2023-09-02
Apollo Scientific
OR5569-5g
2-Acetylamino-4-methylpyridine
5327-32-2 98%
5g
£84.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M124103-1g
2-Acetylamino-4-methylpyridine
5327-32-2 98%
1g
¥100.90 2023-09-02
TRC
A168500-5g
2-Acetylamino-4-methylpyridine
5327-32-2
5g
$ 75.00 2023-04-19
1PlusChem
1P00DA00-1g
2-Acetylamino-4-methylpyridine
5327-32-2 98%
1g
$12.00 2025-02-26

2-Acetylamino-4-methylpyridine 合成方法

2-Acetylamino-4-methylpyridine 関連文献

2-Acetylamino-4-methylpyridineに関する追加情報

Introduction to 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2)

2-Acetylamino-4-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 5327-32-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural motif of 2-Acetylamino-4-methylpyridine features both an acetylamino group and a methyl substituent, which contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The acetylamino functional group at the 2-position of the pyridine ring introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This feature is particularly advantageous in drug design, where molecular solubility and binding affinity are critical factors. Additionally, the methyl group at the 4-position provides steric hindrance and influences the electronic distribution of the ring, further modulating its reactivity and biological activity. These structural features make 2-Acetylamino-4-methylpyridine a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-Acetylamino-4-methylpyridine and its derivatives. Researchers have leveraged its structural framework to design compounds with targeted biological activities. For instance, studies have demonstrated that derivatives of this compound exhibit promising properties as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The acetylamino group serves as a key pharmacophore, enabling specific interactions with target enzymes while maintaining favorable pharmacokinetic profiles.

Moreover, the methylpyridine core has been investigated for its role in modulating neurotransmitter systems, making it relevant in the development of drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in 2-Acetylamino-4-methylpyridine allows for fine-tuning of its biological effects by introducing additional substituents or modifying existing ones. This flexibility has led to several patents and ongoing clinical trials exploring its therapeutic applications.

The synthesis of 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2) involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the acetylamino and methyl groups. These synthetic strategies not only provide access to 2-Acetylamino-4-methylpyridine but also offer insights into developing related compounds with tailored properties. The availability of high-purity 2-Acetylamino-4-methylpyridine from reputable suppliers ensures that researchers can conduct experiments with confidence, leading to more reliable and reproducible results.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-Acetylamino-4-methylpyridine and biological targets. These studies help predict binding affinities, identify key interaction sites, and optimize lead compounds for drug development. The integration of experimental data with computational methods has accelerated the discovery process, allowing researchers to prioritize promising candidates more efficiently.

The role of 2-Acetylamino-4-methylpyridine in drug development extends beyond kinase inhibitors and neurotransmitter modulators. Emerging research suggests potential applications in antiviral therapy, where modified pyridine derivatives have shown efficacy against various viral pathogens. The ability of 2-Acetylamino-4-methylpyridine to serve as a building block for such diverse therapeutic agents underscores its importance in modern medicinal chemistry.

In conclusion, 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for medicinal chemists exploring new therapeutic avenues. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:5327-32-2)2-Acetylamino-4-methylpyridine
A829490
清らかである:99%
はかる:25g
価格 ($):164.0